molecular formula C7H14N2O B8780664 3-[2-(Dimethylamino)ethoxy]propiononitrile CAS No. 22397-29-1

3-[2-(Dimethylamino)ethoxy]propiononitrile

Cat. No.: B8780664
CAS No.: 22397-29-1
M. Wt: 142.20 g/mol
InChI Key: MNAXYNVBGBASIG-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)ethoxy]propiononitrile is an organic compound with the molecular formula C10H21N3O. It is known for its unique structure, which includes a nitrile group and a dimethylaminoethoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Dimethylamino)ethoxy]propiononitrile typically involves a series of chemical reactions. One common method includes the reaction of dimethylamine with chloroethanol to produce dimethylaminoethanol. This intermediate is then reacted with chloropropionitrile under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated systems and advanced technologies helps in optimizing the reaction conditions and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Dimethylamino)ethoxy]propiononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[2-(Dimethylamino)ethoxy]propiononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Dimethylamino)ethoxy]propiononitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The dimethylaminoethoxy group can interact with hydrophobic regions of proteins, affecting their conformation and function .

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 3-(dimethylamino)-: This compound has a similar structure but lacks the ethoxy group.

    3-[2-(dimethylamino)ethoxy]propanenitrile: This compound has a similar structure but different functional groups.

Uniqueness

3-[2-(Dimethylamino)ethoxy]propiononitrile is unique due to its combination of nitrile and dimethylaminoethoxy groups. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications .

Properties

CAS No.

22397-29-1

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

3-[2-(dimethylamino)ethoxy]propanenitrile

InChI

InChI=1S/C7H14N2O/c1-9(2)5-7-10-6-3-4-8/h3,5-7H2,1-2H3

InChI Key

MNAXYNVBGBASIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

244 g of acrylonitrile are added dropwise to 356.5 g of 2-dimethylaminoethanol and 5 ml of Triton B in the course of 15 minutes. In the course of the ensuing exothermic reaction the mixture warms from room temperature to 75° C. While adding a further 5 ml of Triton B, the mixture is heated for 8 hours to 95° C. and then distilled. Yield: 451.4 g (79.4%) of analytically pure product (analysis by gas chromatography); b.p. 102° C./8 torr.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
356.5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

530 g of acrylonitrile are added dropwise to 890 g (10 mols) of dimethylaminoethanol and 0.3 g of dissolved sodium at room temperature. The mixture is left to stand for 24 hours and low-boiling constituents are distilled off.
Quantity
530 g
Type
reactant
Reaction Step One
Quantity
890 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One

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